3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of bromine atoms and a phenylmethoxy group attached to a prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid typically involves the bromination of a phenylmethoxyphenyl precursor followed by a condensation reaction with prop-2-enoic acid. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and condensation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated carboxylic acids .
Scientific Research Applications
3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and phenylmethoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Acrylic acid (prop-2-enoic acid): A simpler analog with a vinyl group connected to a carboxylic acid terminus.
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: A related compound with a hydroxy and methoxy group instead of bromine atoms.
Uniqueness: 3-(3,5-Dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid is unique due to the presence of bromine atoms and a phenylmethoxy group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H12Br2O3 |
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Molecular Weight |
412.07 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12Br2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
InChI Key |
PGCRWZFJFAOYHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=CC(=O)O)Br |
Origin of Product |
United States |
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